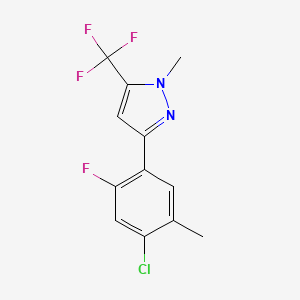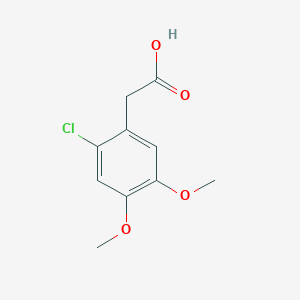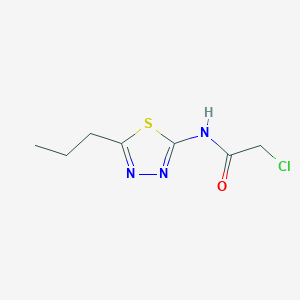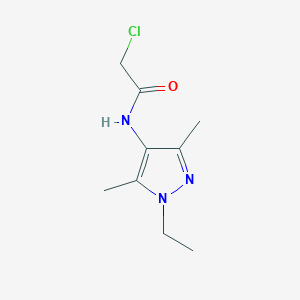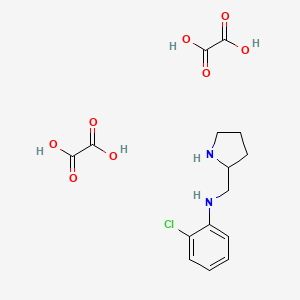
6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Overview
Description
6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a quinoline derivative known for its significant role in medicinal chemistry. Quinoline derivatives are widely recognized for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties . This compound, in particular, has been studied for its potential therapeutic applications and its unique chemical structure, which allows for various modifications and functionalizations.
Mechanism of Action
Target of Action
It is known that quinolone compounds, which this molecule is a derivative of, have a broad range of targets due to their versatile scaffold . They are used in drugs ranging from anticancer, antibacterial, and antiviral to cystic fibrosis and cardiotonic .
Mode of Action
Quinolones are known to interact with their targets in various ways, leading to different therapeutic effects . For instance, some quinolones act as signaling molecules controlling the population density of Pseudomonas spp., a mechanism of action known as quorum sensing .
Biochemical Pathways
Quinolones are known to affect a variety of pathways due to their broad range of targets .
Pharmacokinetics
The structure-activity relationship study of fluoroquinolones suggested that the carboxylic acid or hydrolyzable amide and ester group at c-3 position is essential for activity, and basic group at c-7 can influence the potency and pharmacokinetics of fluoroquinolones .
Result of Action
It is known that quinolones can have a wide range of effects, including antibacterial, antiplasmodial, and cytotoxic potentials .
Action Environment
For instance, when ethylene glycol was used as solvent, the final product isolated was an ester .
Biochemical Analysis
Biochemical Properties
6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, this compound disrupts bacterial DNA processes, leading to cell death. Additionally, this compound interacts with various proteins and biomolecules, forming stable complexes that enhance its antibacterial efficacy .
Cellular Effects
The effects of this compound on cells are profound. It primarily targets bacterial cells, leading to the inhibition of DNA replication and transcription. This compound also affects cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, it induces the SOS response, a cellular stress response to DNA damage. This response leads to the expression of genes involved in DNA repair and cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the DNA-enzyme complex formed by DNA gyrase or topoisomerase IV. This binding stabilizes the complex, preventing the re-ligation of the DNA strands and leading to the accumulation of double-strand breaks. These breaks are lethal to bacterial cells, resulting in cell death. The compound’s ability to inhibit these enzymes is due to its specific chemical structure, which allows it to interact with the active sites of the enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to the development of bacterial resistance, necessitating careful monitoring and controlled usage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively inhibits bacterial growth without causing significant toxicity. At higher doses, it can cause adverse effects such as gastrointestinal disturbances, hepatotoxicity, and nephrotoxicity. These toxic effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic use .
Metabolic Pathways
This compound is metabolized primarily in the liver. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. The primary enzymes involved in its metabolism are cytochrome P450 enzymes, which convert the compound into various metabolites. These metabolites are then excreted through the kidneys. The compound’s metabolism can affect its efficacy and toxicity, making it essential to understand its metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via passive diffusion and active transport mechanisms. It interacts with various transporters and binding proteins, which facilitate its movement across cell membranes. The compound tends to accumulate in tissues with high bacterial loads, enhancing its antibacterial effects. Its distribution is influenced by factors such as tissue perfusion, binding affinity, and the presence of transport proteins .
Subcellular Localization
This compound localizes primarily in the cytoplasm and nucleoid region of bacterial cells. Its activity is influenced by its ability to penetrate bacterial cell walls and membranes. The compound’s subcellular localization is crucial for its interaction with target enzymes and its overall antibacterial efficacy. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of anthranilic acid derivatives with suitable reagents to form the quinoline ring system . The reaction conditions often involve the use of solvents like ethylene glycol and catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of flow chemistry and metal-catalyzed reactions to ensure efficient production . The scalability of these methods is crucial for industrial applications, allowing for the production of large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives.
Medicine: Research has indicated its potential use in developing new anticancer and antimalarial drugs.
Industry: The compound is used in the synthesis of dyes, catalysts, and other industrial chemicals.
Comparison with Similar Compounds
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Known for its use in fluoroquinolone antibiotics.
4-Hydroxy-2-quinolones: These compounds exhibit similar biological activities and are used in various therapeutic applications.
Uniqueness: 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which allows for targeted modifications and functionalizations. This uniqueness makes it a valuable scaffold for developing new therapeutic agents with enhanced biological activities .
Properties
IUPAC Name |
6-chloro-4-oxo-1H-quinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-5-1-2-7-6(3-5)9(13)4-8(12-7)10(14)15/h1-4H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHYBXRWVNVMRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90906582 | |
| Record name | 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90906582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10174-72-8 | |
| Record name | 10174-72-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403023 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90906582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chlorobenzo[g]quinazoline](/img/structure/B3024462.png)

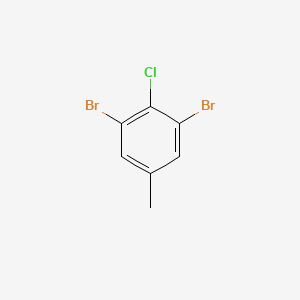
![2-Chloro-4-fluoro-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzoic Acid](/img/structure/B3024469.png)
